molecular formula C15H9NO B1196386 11-Oxo-11H-benzo(e)pyrrolo(1,2-a)indole CAS No. 38040-61-8

11-Oxo-11H-benzo(e)pyrrolo(1,2-a)indole

Cat. No.: B1196386
CAS No.: 38040-61-8
M. Wt: 219.24 g/mol
InChI Key: FYIIBKOCJHXBPM-UHFFFAOYSA-N
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Description

11-Oxo-11H-benzo(e)pyrrolo(1,2-a)indole is a polycyclic heteroaromatic compound featuring a fused benzo-pyrroloindole scaffold with a ketone group at position 11. This structure combines a pyrrolo[1,2-a]indole core with a benzene ring annulation, conferring unique electronic and steric properties. The compound has garnered attention due to its structural similarity to bioactive natural products, such as mitomycins (antibiotic/anticancer agents) and harmalidine (an alkaloid from Peganum harmala) . Its synthesis was first reported in 1972 by Vomero et al., who explored derivatives for antineoplastic activity . The oxo group at position 11 enhances polarity and reactivity, making it a versatile intermediate for functionalization .

Properties

CAS No.

38040-61-8

Molecular Formula

C15H9NO

Molecular Weight

219.24 g/mol

IUPAC Name

11-azatetracyclo[8.6.0.02,7.011,15]hexadeca-1(10),2,4,6,8,12,14-heptaen-16-one

InChI

InChI=1S/C15H9NO/c17-15-13-6-3-9-16(13)12-8-7-10-4-1-2-5-11(10)14(12)15/h1-9H

InChI Key

FYIIBKOCJHXBPM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=O)C4=CC=CN34

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=O)C4=CC=CN34

Other CAS No.

38040-61-8

Synonyms

11-oxo-11H-benzo(e)pyrrolo(1,2-a)indole

Origin of Product

United States

Comparison with Similar Compounds

11-Oxo-11H-benzo[4,5]imidazo[1,2-a]indole

  • Structure : Replaces the benzene ring in the target compound with an imidazole ring fused at positions 4 and 3.
  • Synthesis : Prepared via cyclopropane ring-opening reactions using L-proline, ketones, and cyclopropenes .
  • Properties : Exhibits spirocyclic motifs (e.g., cyclopropa[a]pyrrolizine), enhancing conformational rigidity compared to the parent compound .
  • Applications : Serves as a precursor for azomethine ylides in cycloaddition reactions .

Pyrrolo[1,2-a]quinoxalinones

  • Structure: Incorporates a quinoxaline moiety fused to the pyrroloindole core.
  • Synthesis : Achieved via palladium-catalyzed oxidative carbonylation of indoles, enabling direct C2-H functionalization .
  • Properties: The quinoxaline ring introduces π-conjugation, altering photophysical properties and redox behavior .

Mitomycins (e.g., Mitomycin C)

  • Structure : Contains a pyrrolo[1,2-a]indole core fused to aziridine and carbamate groups.
  • Biological Activity : Potent DNA cross-linking agents with antibiotic and anticancer activity .
  • Key Difference : The aziridine ring in mitomycins enables covalent DNA binding, absent in 11-oxo derivatives .

Functional Analogues with Modified Substituents

Aziridinyl Quinones (Pyrrolo[1,2-a]benzimidazole vs. Pyrrolo[1,2-a]indole)

  • Pyrrolo[1,2-a]benzimidazole Quinones: Exhibit G- and A-base specificity in DNA cleavage. Cytotoxicity: Active against non-small cell lung, colon, and ovarian cancers but inactive against leukemia .

10-Hydroxy-pyrimido[1,2-a]indoles

  • Structure : Pyrimidine-fused indole derivatives.
  • Activity : Hypoglycemic agents with 3,3-dimethyl or spirocyclohexane substituents showing highest potency .
  • Comparison : The pyrimidine ring increases metabolic stability compared to the oxo group in 11-oxo derivatives .

Modern Approaches

  • Visible-Light-Induced Dearomatization : Enables regioselective synthesis of pyrrolo[1,2-a]indoles with moderate yields (55–70%) and excellent diastereoselectivity .
  • Gold(I)-Catalyzed Cascades : Efficient for constructing 2,3-dihydropyrrolo[1,2-a]indoles, critical intermediates for alkaloids like harmalidine .
  • Palladium-Catalyzed Carbonylation: Direct C–H functionalization for fused quinoxalinones, reducing step count .

Challenges and Opportunities

  • Stereoselectivity : Oxidation at the 2a position of dihydropyrroloindoles remains challenging, requiring tailored conditions .
  • Biodistribution : The oxo group improves solubility but may reduce membrane permeability compared to alkylated analogues .
  • Therapeutic Potential: Hybrid derivatives (e.g., spirocyclic or diazepine-fused) show promise for CNS-targeted drug design .

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